Ácido 3-(metil(3-(4-(fenilmetil)fenoxi)propil)amino)propanoico

Descripción general

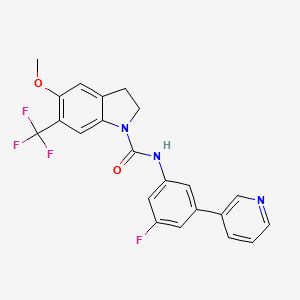

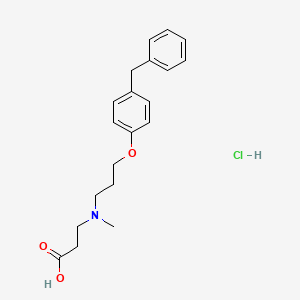

Descripción

Aplicaciones Científicas De Investigación

La etoxiresorufina se utiliza ampliamente en varios campos de investigación científica, que incluyen:

Mecanismo De Acción

La etoxiresorufina ejerce sus efectos a través de su interacción con las enzimas citocromo P450, particularmente CYP1A1. El compuesto se desetila por estas enzimas para formar resorufina, un producto altamente fluorescente. Esta reacción se utiliza para medir la actividad de CYP1A1 en varias muestras biológicas . La fluorescencia de la resorufina se puede cuantificar mediante espectrofluorometría, lo que proporciona un ensayo sensible y específico para la actividad enzimática .

Análisis Bioquímico

Biochemical Properties

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of LTA4H . LTA4H is an enzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), an inflammatory mediator . The compound competes with LTA4, the natural substrate of LTA4H, thereby reducing the production of LTB4 .

Cellular Effects

The compound’s effects on cells are primarily related to its inhibition of LTB4 production . By inhibiting LTA4H, 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can potentially influence cell signaling pathways related to inflammation . It may also impact gene expression and cellular metabolism related to these pathways .

Molecular Mechanism

At the molecular level, 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a competitive inhibitor of LTA4H . It binds to the active site of the enzyme, preventing LTA4 from binding and being converted to LTB4 . This inhibition can lead to changes in gene expression related to inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid on LTB4 production have been observed over time . The compound has shown good cell penetration, indicating its stability and potential for long-term effects on cellular function .

Metabolic Pathways

3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is involved in the metabolic pathway of LTB4 biosynthesis . It interacts with the enzyme LTA4H, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La etoxiresorufina se puede sintetizar mediante la O-alquilación de la resorufina. La reacción implica el uso de yoduro de etilo y una base, como el carbonato de potasio, en un disolvente aprótico como la dimetilformamida (DMF). La reacción se lleva a cabo típicamente bajo condiciones de reflujo para asegurar la conversión completa .

Métodos de Producción Industrial

La producción industrial de etoxiresorufina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

La etoxiresorufina experimenta varios tipos de reacciones químicas, que incluyen:

Desetilación: Esta es la reacción principal que se utiliza en los ensayos bioquímicos, donde la etoxiresorufina se desetila a resorufina.

Reactivos y Condiciones Comunes

Oxidación: Requiere enzimas citocromo P450 y NADPH como cofactor.

Desetilación: Se lleva a cabo típicamente en presencia de enzimas CYP1A1 bajo condiciones fisiológicas.

Principales Productos Formados

Comparación Con Compuestos Similares

Compuestos Similares

Metoxiresorufina: Otro sustrato fluorogénico utilizado en ensayos enzimáticos similares.

Pentoxiresorufina: Se utiliza para medir la actividad de diferentes enzimas citocromo P450.

Benciloxiresorufina: Se emplea en ensayos para estudiar la actividad de las enzimas CYP2B.

Unicidad de la Etoxiresorufina

La etoxiresorufina es única debido a su alta especificidad para las enzimas CYP1A1 y su capacidad para producir un producto altamente fluorescente tras la desetilación. Esto la convierte en un sustrato ideal para la medición sensible y precisa de la actividad enzimática en diversas muestras biológicas y ambientales .

Propiedades

IUPAC Name |

3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018101 | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423169-68-0 | |

| Record name | SC 57461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride](/img/structure/B1680796.png)

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)